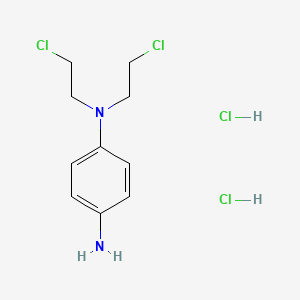
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its high melting point of 234-238°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a subject of interest in drug development and other research areas .
Comparison with Similar Compounds
- N1,N1-bis(2-chloroethyl)benzene-1,4-diamine
- N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine
Comparison: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it has distinct reactivity and applications, particularly in the field of medicinal chemistry. Its ability to form covalent bonds with biomolecules sets it apart from other related compounds .
Properties
Molecular Formula |
C10H16Cl4N2 |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H14Cl2N2.2ClH/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10;;/h1-4H,5-8,13H2;2*1H |
InChI Key |
AXEMZINQWKIUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















